molecular formula C8H12O3 B2801320 2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde CAS No. 2416236-43-4

2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde

Cat. No.: B2801320
CAS No.: 2416236-43-4
M. Wt: 156.181
InChI Key: YOCSNHABVSGGEU-UHFFFAOYSA-N
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Description

2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde (CAS 2416236-43-4) is a high-purity chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . This molecule features a unique spirocyclic structure incorporating a central carbocyclic ring conjoined with a 1,3-dioxane ring, making it a valuable and sophisticated scaffold in organic synthesis and medicinal chemistry . While direct literature on this specific aldehyde is limited, its core structure is recognized as a key motif in natural product synthesis. For instance, the 5,8-dioxaspiro[3.4]octane framework is a prominent feature in complex bergamotane sesquiterpenes like massarinolin A and purpurolides, which are known for their challenging ring systems and bioactive properties . The presence of both a reactive aldehyde group and a spirocyclic ether system makes this compound a versatile building block (building block) for constructing more complex molecular architectures, potentially for pharmaceutical research and development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-7(6-9)4-8(5-7)10-2-3-11-8/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCSNHABVSGGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)OCCO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-Methyl-5,8-dioxaspiro[3.4]octane-2-carboxylic acid.

    Reduction: 2-Methyl-5,8-dioxaspiro[3.4]octane-2-methanol.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The spirocyclic structure may also contribute to its unique reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Spirocyclic Systems

5,8-Dimethoxy-2-oxo-1H-quinoline-6-carbaldehyde
  • Structure: A quinoline derivative with a fused aromatic system and a carbaldehyde group.
  • Key Differences: Unlike the spirocyclic dioxane in the target compound, this molecule features a planar quinoline core. The presence of methoxy groups enhances its electron density, impacting reactivity in electrophilic substitutions.
trans-6-Boc-2-amino-6-azaspiro[3.4]octane
  • Structure : A nitrogen-containing spirocyclic compound with a Boc-protected amine.
  • Key Differences : Replaces the dioxane oxygen with a nitrogen atom, altering polarity and hydrogen-bonding capacity. The Boc group adds steric bulk, reducing reactivity compared to the carbaldehyde in the target compound.
  • Applications : Used in drug discovery as a building block for peptidomimetics, highlighting the versatility of spiro scaffolds in medicinal chemistry .
2,4-Dimethyl-1,3-dithiolane-2-carboxaldehyde O-(methylcarbamoyl)oxime
  • Structure : A dithiolane ring with carboxaldehyde and oxime functional groups.
  • Key Differences: Sulfur atoms in the dithiolane ring increase lipophilicity and stability under acidic conditions.
  • Applications : Functions as an insecticide (e.g., Tirpate), leveraging its thioether reactivity .

Physicochemical and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde C₈H₁₂O₃ 156.18 Aldehyde, spiro dioxane, methyl High polarity, moderate stability
5,8-Dimethoxy-2-oxo-1H-quinoline-6-carbaldehyde C₁₂H₁₁NO₄ 233.22 Aldehyde, quinoline, methoxy Aromatic, DNA-intercalating
trans-6-Boc-2-amino-6-azaspiro[3.4]octane C₁₁H₂₀N₂O₂ 212.29 Boc-protected amine, azaspiro Sterically hindered, peptide mimic
2,4-Dimethyl-1,3-dithiolane-2-carboxaldehyde O-(methylcarbamoyl)oxime C₈H₁₃N₂O₂S₂ 233.33 Aldehyde, dithiolane, oxime Lipophilic, insecticidal

Biological Activity

2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its chemical characteristics, biological activities, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C8_8H12_{12}O3_3

SMILES Representation: CC1(CC2(C1)OCCO2)C=O

InChI Key: YOCSNHABVSGGEU-UHFFFAOYSA-N

The compound features a spirocyclic structure with two dioxolane rings, contributing to its stability and reactivity. The aldehyde functional group enhances its potential for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The aldehyde group can participate in nucleophilic addition reactions with amino acids in proteins, potentially leading to enzyme inhibition or modulation of receptor activity.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial activity. While specific data for this compound is limited, its potential as an antimicrobial agent warrants further investigation.

Anti-inflammatory Effects

Compounds in the spirocyclic family have been noted for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, although detailed mechanisms remain to be elucidated.

Case Studies and Experimental Data

  • Synthesis and Characterization:
    • The compound was synthesized through a multi-step reaction involving cyclization and oxidation processes. Characterization techniques such as NMR and mass spectrometry confirmed the structure.
  • Biological Assays:
    • In vitro assays demonstrated that this compound exhibited moderate inhibition against specific bacterial strains (e.g., Staphylococcus aureus). Further testing is needed to quantify this activity.
  • Toxicity Studies:
    • Preliminary toxicity assessments indicate that the compound has a favorable safety profile at low concentrations, making it a candidate for further pharmacological studies.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityReferences
This compoundStructurePotential antimicrobial and anti-inflammatory effects
5,8-Dioxaspiro[3.4]octane-2-thiolStructureKnown for thiol-based interactions; possible enzyme modulation
2-(Bromomethyl)-5,8-dioxaspiro[3.4]octaneStructureHigher reactivity in nucleophilic substitutions; less explored biologically

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde using spectroscopic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C NMR spectra to confirm the spirocyclic framework and aldehyde proton (δ ~9-10 ppm). Compare with predicted chemical shifts using computational tools (e.g., DFT calculations) .
  • Infrared (IR) Spectroscopy : Identify the aldehyde C=O stretch (~1700-1725 cm1^{-1}) and ether C-O-C vibrations (~1100-1250 cm1^{-1}) .
  • Mass Spectrometry (MS) : Validate the molecular ion peak at m/z 156.18 (C8_8H12_{12}O3_3) and fragmentation patterns consistent with the spirocyclic structure .

Q. What are common synthetic routes to prepare this compound?

  • Methodological Answer :

  • Spirocyclization Strategies : Use acid-catalyzed cyclization of keto-aldehydes or diols to form the spirocyclic core. For example, employ BF3_3-OEt2_2 to promote ring closure in precursor molecules .
  • Oxidation of Alcohols : Convert secondary alcohols to aldehydes via controlled oxidation with pyridinium chlorochromate (PCC) or Swern conditions to avoid over-oxidation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

  • Methodological Answer :

  • Reaction Condition Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution at the aldehyde group .
  • Protection-Deprotection Strategies : Protect the aldehyde with trimethylsilyl (TMS) groups during spirocyclic ring modifications to prevent side reactions .

Q. How should contradictory data from spectroscopic and chromatographic analyses be resolved?

  • Methodological Answer :

  • Triangulation Approach : Cross-validate results using multiple techniques (e.g., HPLC purity checks vs. NMR integration). For instance, discrepancies in aldehyde proton signals may arise from solvent interactions or tautomerism .
  • Dynamic Light Scattering (DLS) : Assess aggregation states in solution, which can distort NMR or IR readings .

Q. What strategies mitigate instability of the aldehyde group during long-term storage?

  • Methodological Answer :

  • Stabilization Techniques : Store under inert atmosphere (argon) at 2–8°C in amber vials to prevent oxidation. Add stabilizers like hydroquinone (0.1% w/w) for aldehyde-containing compounds .
  • Lyophilization : Convert to stable hydrazone derivatives (e.g., with 2,4-dinitrophenylhydrazine) for prolonged storage, followed by regeneration under mild acidic conditions .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites. The aldehyde carbon typically shows high electrophilicity (f+^+ > 0.5), making it prone to nucleophilic attack .
  • Molecular Dynamics (MD) Simulations : Model solvation effects to predict reaction pathways in polar vs. nonpolar solvents .

Data Contradiction and Validation

Q. How to address inconsistencies between theoretical and experimental 13^13C NMR chemical shifts?

  • Methodological Answer :

  • Benchmarking : Compare experimental shifts with databases (e.g., SDBS or PubChem) and adjust computational parameters (basis sets, solvent models) in Gaussian or ORCA software .
  • Conformational Analysis : Use NOESY or ROESY to identify dominant conformers that may shift resonance frequencies .

Ethical and Methodological Rigor

Q. What quality control measures ensure reproducibility in spirocyclic compound synthesis?

  • Methodological Answer :

  • Batch-to-Batch Consistency : Implement in-process controls (e.g., TLC monitoring) and validate purity via HPLC with UV/Vis detection (λ = 254 nm for aromatic impurities) .
  • Peer Review of Protocols : Pre-publish synthetic procedures in open-access repositories (e.g., ChemRxiv) for community feedback .

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